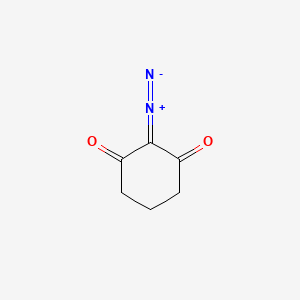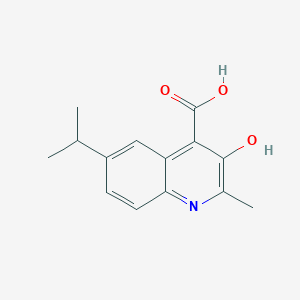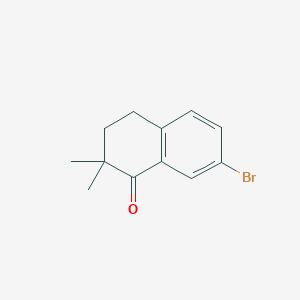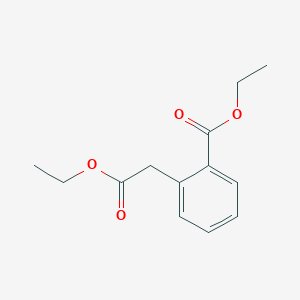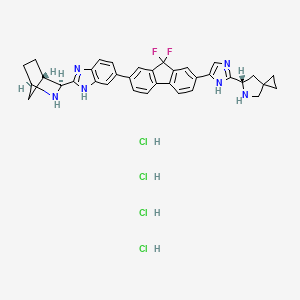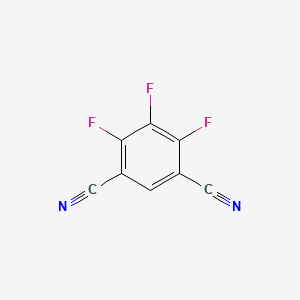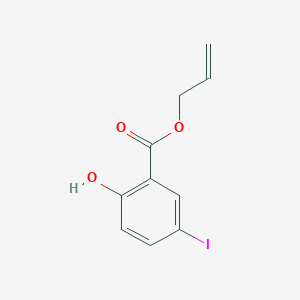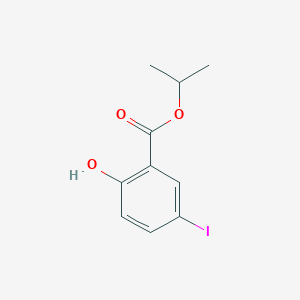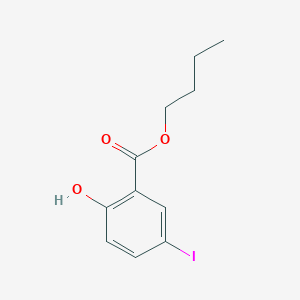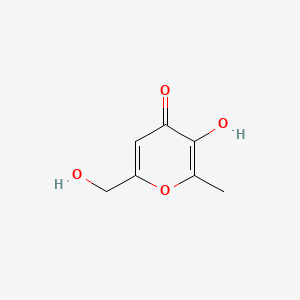
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . It contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .Molecular Structure Analysis
The molecular formula of 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- is C6H8O3 . The unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity .Chemical Reactions Analysis
The antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they have a density of 2.1±0.1 g/cm3, a boiling point of 377.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Wirkmechanismus
Eigenschaften
| 1506-67-8 | |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3-hydroxy-6-(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-7(10)6(9)2-5(3-8)11-4/h2,8,10H,3H2,1H3 |
InChI-Schlüssel |
SMOQZWPZQZGNRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)O |
Kanonische SMILES |
CC1=C(C(=O)C=C(O1)CO)O |
| 1506-67-8 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
